Boiling Point Differentiation: 3,6-Diamine vs. 3,7-Diamine Positional Isomer
The 3,6-diamine substitution pattern results in a significantly lower computed boiling point compared to the 3,7-diamine positional isomer (CAS 1190310-97-4), indicating weaker intermolecular hydrogen bonding or dipole interactions in the 3,6-isomer . This difference has practical implications for vacuum distillation purification, solvent selection during synthesis, and long-term storage stability assessment.
| Evidence Dimension | Boiling point (computed at 760 mmHg) |
|---|---|
| Target Compound Data | 469.0 ± 40.0 °C |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-b]pyridine-3,7-diamine: 508.8 ± 45.0 °C |
| Quantified Difference | Δ ≈ 39.8 °C (3,6-isomer boils ~40 °C lower) |
| Conditions | Computed values from Chemsrc database entries; both compounds share identical molecular formula C₇H₈N₄ and molecular weight (148.17 g/mol) |
Why This Matters
A ~40°C lower boiling point facilitates gentler purification conditions, reducing the risk of thermal decomposition and enabling more energy-efficient large-scale processing, which directly impacts procurement decisions for kilogram-scale synthesis programs.
